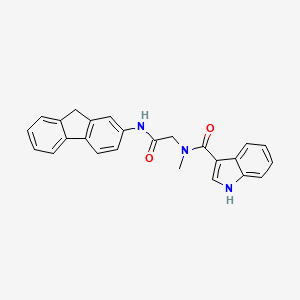

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups such as fluoren-2-yl, amino, oxoethyl, methyl, and indole-3-carboxamide. These groups contribute to the overall structure and properties of the compound .Scientific Research Applications

Electrofluorescence and Electrochromic Properties

A study by Sun et al. (2015) examined the electrofluorescence and electrochromic properties of novel polyamides with fluorene-based triphenylamine units. These polyamides demonstrated excellent solubility, good thermal stability, and the ability to change color under different conditions, indicating potential applications in electrochromic devices and sensors (Sun et al., 2015).

Synthesis and Properties of Aromatic Polyamides

Yang and Lin (1993) researched the synthesis and properties of aromatic polyamides and polyimides derived from fluorene compounds. These materials exhibited amorphous properties, high solubility, and thermal stability, suggesting their suitability for high-performance polymer applications (Yang & Lin, 1993).

Soluble Thermally Stable Polyamides

Ghaemy and Barghamadi (2008) explored the synthesis of novel polyamides using a fluorene-ring-containing diamine. The polyamides exhibited diverse solubility and good thermal properties, indicating their potential in advanced polymer applications (Ghaemy & Barghamadi, 2008).

Synthesis of Oligomers

Gregar and Gervay-Hague (2004) synthesized oligomers from N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, demonstrating the potential of fluorene derivatives in the development of novel oligomers with specific applications in biochemical and pharmaceutical fields (Gregar & Gervay-Hague, 2004).

Tritiation of Carcinogenic Fluorenylhydroxamic Acids

Gutmann and Bell (1974) studied the selective tritiation of carcinogens involving fluorenylhydroxamic acids. This research has implications in understanding the metabolic pathways and potential therapeutic targets of these compounds (Gutmann & Bell, 1974).

Fmoc Solid Phase Synthesis

Wurtz et al. (2001) focused on the Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids, utilizing fluorene derivatives. This method has significant applications in peptide synthesis and molecular biology (Wurtz et al., 2001).

Reactivity Analysis of Carboxamide Derivatives

Al-Otaibi et al. (2022) conducted a reactivity analysis of a carboxamide derivative with potential anticancer activity. Their findings contribute to the understanding of the bioactivity and chemical properties of fluorene-based compounds (Al-Otaibi et al., 2022).

Safety and Hazards

properties

IUPAC Name |

N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-28(25(30)22-14-26-23-9-5-4-8-21(22)23)15-24(29)27-18-10-11-20-17(13-18)12-16-6-2-3-7-19(16)20/h2-11,13-14,26H,12,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKNIRVLLSGLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2653861.png)

![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)